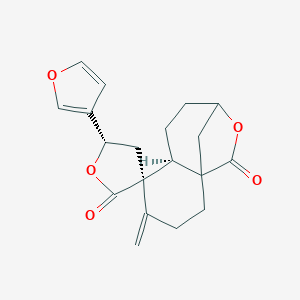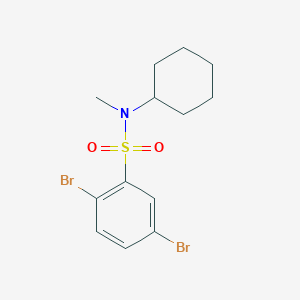![molecular formula C22H20N2O6S2 B241564 2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid, commonly known as DMTB, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. DMTB has been found to possess various biochemical and physiological effects that make it a promising candidate for use in different research fields.
作用机制
The mechanism of action of DMTB is not fully understood. However, it has been proposed that DMTB exerts its biological activities by modulating various signaling pathways. DMTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses. Moreover, DMTB has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMTB has been found to possess various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. Moreover, DMTB has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases. DMTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DMTB has been found to possess anti-diabetic properties by improving insulin sensitivity and glucose uptake.
实验室实验的优点和局限性
DMTB has several advantages for lab experiments. It is readily available and can be synthesized using readily available starting materials. Moreover, DMTB has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, DMTB has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in some research fields. Moreover, DMTB has not been extensively studied for its potential toxicity, which may limit its use in some research fields.
未来方向
There are several future directions for the research on DMTB. One potential direction is to investigate the potential therapeutic applications of DMTB in different diseases, including inflammatory diseases, oxidative stress-related diseases, and cancer. Moreover, further studies are needed to elucidate the mechanism of action of DMTB and to identify its molecular targets. Additionally, the potential toxicity of DMTB needs to be further investigated to ensure its safety for use in different research fields. Finally, the development of new analogs of DMTB with improved biological activities may lead to the discovery of new therapeutic agents.
合成方法
DMTB can be synthesized through a multistep process using readily available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with 3-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione in the presence of a base, followed by the acylation of the resulting intermediate with 3-chloropropanoyl chloride. The final product is obtained after purification by column chromatography.
科学研究应用
DMTB has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. DMTB has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. Moreover, DMTB has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases. DMTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DMTB has been found to possess anti-diabetic properties by improving insulin sensitivity and glucose uptake.
属性
产品名称 |
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid |
|---|---|
分子式 |
C22H20N2O6S2 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
2-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O6S2/c1-29-16-8-7-13(11-17(16)30-2)12-18-20(26)24(22(31)32-18)10-9-19(25)23-15-6-4-3-5-14(15)21(27)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,27,28)/b18-12- |
InChI 键 |
ZUXRHHIOHWDEML-PDGQHHTCSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)




![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)